![molecular formula C19H19N3OS B5326824 N-(2,3-dimethylphenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5326824.png)
N-(2,3-dimethylphenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide, commonly known as DMIT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. DMIT belongs to the class of thioacetamide derivatives and has been studied for its various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.
Wirkmechanismus
The exact mechanism of action of DMIT is not fully understood, but it is believed to act through multiple pathways. DMIT has been shown to inhibit the activation of NF-κB signaling pathway, which plays a critical role in inflammation and cancer development. It also induces apoptosis by activating caspase-3 and -9 and inhibiting Bcl-2 expression. DMIT has been reported to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of insulin signaling, leading to improved glucose uptake and insulin sensitivity.
Biochemical and Physiological Effects:
DMIT has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-diabetic properties. It has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and inhibit the activation of NF-κB signaling pathway. DMIT has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Additionally, DMIT has been reported to improve glucose uptake and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
DMIT has several advantages for lab experiments, including its high purity and stability, making it suitable for various biological assays. It has been shown to exhibit potent biological activities at low concentrations, allowing for the use of lower doses in experiments. However, DMIT has some limitations, including its limited solubility in water, which may require the use of organic solvents for certain experiments. Additionally, further studies are needed to determine the optimal dosage and toxicity profile of DMIT in animal models.
Zukünftige Richtungen
DMIT has shown promising therapeutic potential for various diseases, including cancer and diabetes. Future studies should focus on elucidating the exact mechanism of action of DMIT and its potential targets. Additionally, further research is needed to determine the optimal dosage and toxicity profile of DMIT in animal models. The development of novel DMIT derivatives with improved solubility and bioavailability may also be a promising direction for future research.
Synthesemethoden
DMIT can be synthesized through a multi-step process that involves the reaction of 2,3-dimethylphenylamine with 2-bromoacetyl chloride to form N-(2,3-dimethylphenyl)-2-bromoacetamide. This intermediate is then reacted with 4-phenyl-1H-imidazole-2-thiol in the presence of a base to yield DMIT. The synthesis of DMIT has been optimized to obtain high yields and purity, making it suitable for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
DMIT has been studied for its various biological activities and therapeutic potential. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB signaling pathway. DMIT has also been reported to have anti-tumor properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, DMIT has been studied for its anti-diabetic effects by improving glucose uptake and insulin sensitivity in animal models of diabetes.
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-13-7-6-10-16(14(13)2)21-18(23)12-24-19-20-11-17(22-19)15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBJAPWJNOFGMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC=C(N2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

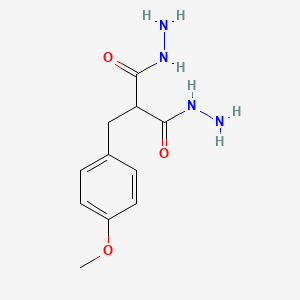
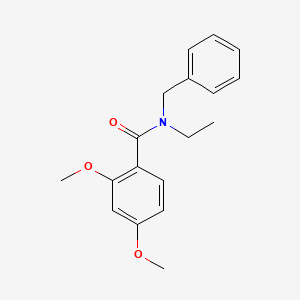
![N-(2-methoxyethyl)-1'-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5326776.png)
![ethyl 1-[2-(2,5-dichlorophenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5326784.png)
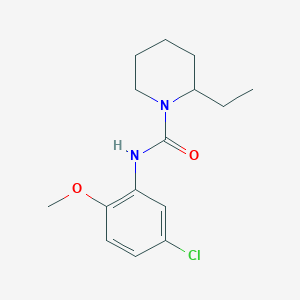
![7-(4-methoxyphenyl)-2-(trifluoromethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5326803.png)
![1-[3-(4-methoxyphenyl)acryloyl]-3-methylpiperidine](/img/structure/B5326809.png)
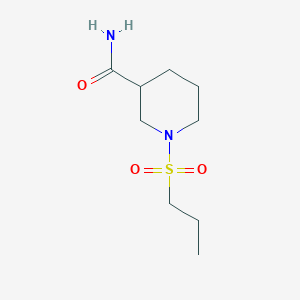
![1-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5326834.png)
![2-[(benzylsulfonyl)amino]-N-propylbenzamide](/img/structure/B5326835.png)
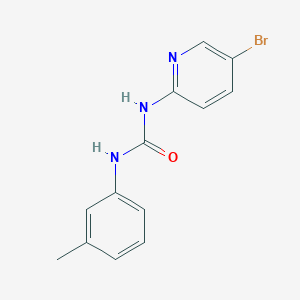
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-2-oxo-1,3-oxazolidine-4-carboxamide](/img/structure/B5326848.png)
![7-(4-fluorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5326852.png)
![(3,4-difluorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5326857.png)